Home > Products > Screening Compounds P64811 > ML-7 HYDROCHLORIDE
ML-7 HYDROCHLORIDE - 110448-33-4

ML-7 HYDROCHLORIDE

Catalog Number: EVT-276471
CAS Number: 110448-33-4
Molecular Formula: C15H18ClIN2O2S
Molecular Weight: 452.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ML-7 is a MLCK inhibitor. ML-7 inhibits smooth muscle myosin light chain kinase (MLCK) with a Ki value of 0.3 µM. ML-7 amplifies the quinocetone-induced cell death through akt and MAPK-mediated apoptosis on HepG2 cell line. ML-7 inhibits exocytosis of superoxide-producing intracellular compartments in human neutrophils stimulated with phorbol myristate acetate in a myosin light chain kinase-independent manner.
Source and Classification

ML-7 Hydrochloride is derived from a series of synthetic compounds designed to inhibit myosin light chain kinase activity. It is classified as a biochemical reagent, specifically targeting smooth muscle myosin light chain kinase, which plays a significant role in muscle contraction mechanisms. The compound is commercially available from several suppliers, including Tocris Bioscience, Hello Bio, and Sigma-Aldrich, among others .

Synthesis Analysis

The synthesis of ML-7 Hydrochloride involves several steps typically executed in a laboratory setting. The key steps include:

  1. Starting Materials: The synthesis begins with precursor compounds that contain the necessary functional groups for the formation of the myosin light chain kinase inhibitor.
  2. Reaction Conditions: The reactions are generally carried out under controlled conditions, including specific temperatures and pH levels, to facilitate the formation of the desired product while minimizing side reactions.
  3. Purification: Following synthesis, ML-7 Hydrochloride undergoes purification processes such as recrystallization or chromatography to achieve high purity levels (≥98%).
  4. Characterization: The final product is characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity .
Chemical Reactions Analysis

ML-7 Hydrochloride primarily participates in reversible ATP-competitive inhibition of myosin light chain kinase. Key aspects include:

  • Inhibition Mechanism: The compound binds to the ATP-binding site of myosin light chain kinase, preventing ATP from engaging with the enzyme and thereby inhibiting phosphorylation processes essential for muscle contraction.
  • Biological Activity: Research indicates that ML-7 displays approximately ten-fold greater potency than similar inhibitors like ML-9 .
Mechanism of Action

The mechanism of action for ML-7 Hydrochloride involves several critical steps:

  1. Binding: ML-7 binds competitively to the ATP-binding site of myosin light chain kinase.
  2. Inhibition of Phosphorylation: By occupying this site, ML-7 prevents ATP from binding, thereby inhibiting the phosphorylation of myosin light chains.
  3. Impact on Muscle Contraction: This inhibition leads to reduced contractility in smooth muscle tissues and affects various cellular processes that rely on myosin light chain phosphorylation.

Studies have shown that ML-7 can significantly alter cellular responses in various models, including cardiac function recovery during ischemic conditions .

Physical and Chemical Properties Analysis

ML-7 Hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO), with a maximum concentration exceeding 25 mM.
  • Storage Conditions: Recommended storage at -20°C to maintain stability .
Applications

ML-7 Hydrochloride is extensively used in scientific research for various applications:

  1. Cardiovascular Research: Investigating the role of myosin light chain kinase in cardiac function and ischemic injury models.
  2. Smooth Muscle Studies: Understanding mechanisms underlying smooth muscle contraction and relaxation.
  3. Cell Motility Research: Exploring how inhibition affects cell migration and signaling pathways related to cytoskeletal dynamics.

Research has demonstrated that ML-7 can ameliorate vascular endothelial dysfunction and has potential implications for treating cardiovascular diseases by regulating tight junction proteins .

Mechanistic Modulation of Myosin Light Chain Kinase (MLCK) Signaling

ATP-Competitive Inhibition Dynamics of ML-7 in MLCK Isoforms

ML-7 hydrochloride (1-(5-Iodonaphthalene-1-sulfonyl)homopiperazine hydrochloride) exerts its primary pharmacological action through reversible, ATP-competitive inhibition of myosin light chain kinase (MLCK). This inhibition occurs at the enzyme's catalytic site, where ML-7 competes with ATP for binding, thereby preventing phosphate transfer to the regulatory light chain of myosin II (RLC/MLC20). The compound demonstrates a high-affinity interaction with smooth muscle MLCK (SmMLCK), exhibiting a Ki value of 300 nM [6] [2]. Structural studies reveal that the iodonaphthalene sulfonyl group of ML-7 facilitates hydrophobic interactions within the ATP-binding cleft, while the homopiperazine moiety contributes to hydrogen bonding with conserved residues in the kinase domain [6].

Table 1: Inhibition Kinetics of ML-7 Against MLCK Isoforms

MLCK IsoformKi Value (μM)ATP-CompetitiveReversibility
Smooth Muscle MLCK0.30 ± 0.02YesFull
Skeletal Muscle MLCK3.10 ± 0.25YesFull
Cardiac MLCK1.80 ± 0.15YesFull

Kinetic analyses demonstrate that ML-7 achieves ~90% inhibition of SmMLCK activity at 10 μM concentration, with IC50 values varying between isoforms due to structural differences in their ATP-binding pockets [1] [6]. The inhibitor's efficacy remains consistent across Ca²⁺/calmodulin-bound and free forms of SmMLCK, indicating that its binding site accessibility is independent of activation state [2]. Time-resolved fluorescence studies further confirm that ML-7 binding induces conformational changes that stabilize the kinase in a closed, inactive state [6].

Selectivity Profiling: Differential Effects on Ca²⁺/Calmodulin-Dependent vs. -Independent MLCK Activity

ML-7 demonstrates remarkable efficacy against both Ca²⁺/calmodulin-dependent and -independent MLCK activity in smooth muscle systems. This dual inhibitory capacity arises from its targeting of the conserved kinase core rather than regulatory domains. At physiologically relevant concentrations (1-5 μM), ML-7 suppresses >85% of basal (calmodulin-independent) activity and >95% of Ca²⁺/calmodulin-activated phosphorylation in vascular smooth muscle preparations [2].

The inhibitor's effectiveness stems from its ability to:

  • Block constitutive activity in the autoinhibited enzyme through ATP-site occupancy
  • Prevent hyperphosphorylation of MLCK that induces calmodulin-independent activity
  • Reduce MLC20 phosphorylation at Ser19 independently of calcium flux [7]

Functional studies in intact vascular tissues show that 10 μM ML-7 decreases agonist-induced contraction force by 70-80%, correlating with reduced MLC20 phosphorylation. Notably, ML-7 exhibits ~10-fold greater potency against SmMLCK compared to its closest structural analog ML-9 (Ki = 3.8 μM), attributable to enhanced hydrophobic interactions from its iodonaphthalene ring system [10] [2]. In ex vivo human cardiac trabeculae models, however, ML-7 (5-10 μM) shows minimal effects on basal contractility, suggesting tissue-specific accessibility or expression of MLCK isoforms [8].

Cross-Reactivity Analysis: Off-Target Inhibition of PKA and PKC at Supraphysiological Concentrations

While ML-7 demonstrates high selectivity for MLCK at concentrations ≤5 μM, comprehensive kinase profiling reveals significant off-target inhibition of cAMP-dependent protein kinase (PKA) and protein kinase C (PKC) at higher concentrations. Biochemical assays using purified kinases establish the following inhibition constants:

Table 2: Selectivity Profile of ML-7 Across Key Kinases

Target KinaseKi (μM)Fold Selectivity (vs. SmMLCK)Functional Consequence
SmMLCK0.301xReduced MLC20 phosphorylation
PKA21.070xAltered cAMP signaling
PKC42.0140xImpaired calcium sensitization
ROCK>100>330xNot significant

This pharmacological profile indicates that ML-7 maintains >70-fold selectivity for MLCK over PKA and >140-fold over PKC [4] [9]. However, in cellular systems where ML-7 is applied at concentrations >20 μM, measurable off-target effects emerge:

  • PKA inhibition (Ki = 21 μM) reduces cAMP-mediated phosphorylation events, as evidenced by decreased CREB phosphorylation in neuronal models [4]
  • PKC suppression (Ki = 42 μM) attenuates phorbol ester-induced membrane translocation in cancer cells [9]
  • Altered cytoskeletal dynamics in triple-negative breast cancer cells through unintended ROCK pathway modulation [9]

In β-adrenergic signaling studies using MDA-MB-231HM breast cancer cells, 25 μM ML-7 significantly reduced stress fiber formation and traction force generation – effects attributable to combined MLCK/PKA inhibition rather than selective MLCK blockade [9]. This cross-reactivity necessitates careful concentration optimization (typically 1-10 μM) in mechanistic studies to ensure target-specific effects.

Table 3: Experimentally Validated Applications of ML-7 at Target-Selective Concentrations

Research ContextEffective [ML-7]Validated Specificity Controls
Vascular endothelial barrier studies5-10 μMROCK inhibitor (Y-27632) comparison
Atherosclerosis models1 mg/kg/day (in vivo)Phospho-MLC immunoblotting
Cancer cell invasion assays5 μMPKA/PKC activity monitoring
Platelet proplatelet formation10 μMML-9 comparison

These findings establish that while ML-7 remains among the most selective MLCK inhibitors available, researchers must implement appropriate pharmacological controls including kinase activity profiling and concentration-response validation when employing this tool compound in complex biological systems [4] [8] [9].

Properties

CAS Number

110448-33-4

Product Name

ML-7 HYDROCHLORIDE

IUPAC Name

1-(5-iodonaphthalen-1-yl)sulfonyl-1,4-diazepane;hydrochloride

Molecular Formula

C15H18ClIN2O2S

Molecular Weight

452.7 g/mol

InChI

InChI=1S/C15H17IN2O2S.ClH/c16-14-6-1-5-13-12(14)4-2-7-15(13)21(19,20)18-10-3-8-17-9-11-18;/h1-2,4-7,17H,3,8-11H2;1H

InChI Key

KDDALCDYHZIZMH-UHFFFAOYSA-N

SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3I.Cl

Solubility

Soluble in DMSO

Synonyms

1-(5-iodonaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine hydrochloride
5-iodonaphthalene-1-sulfonyl homopiperazine
ML 7
ML-7
ML7 compound

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3I.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.